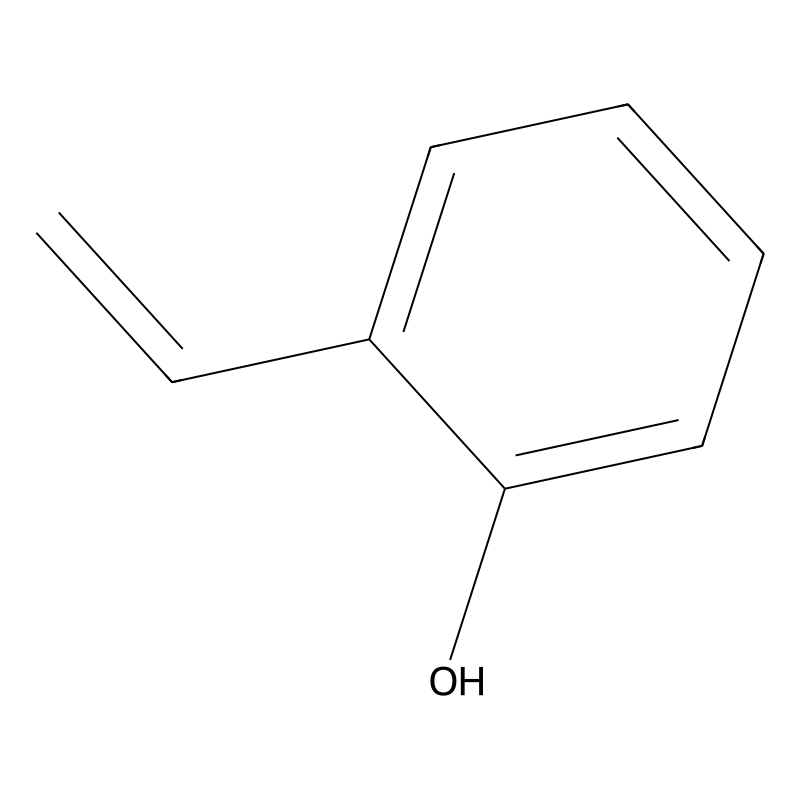

2-Ethenylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bioactive Compound Investigations:

-Ethenylphenol is classified as a bioactive compound, meaning it possesses biological activity and may interact with living organisms. Researchers are investigating its potential effects on various biological processes, including:

- Antioxidant activity: Studies suggest that 2-Ethenylphenol might exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Enzyme inhibition: Research indicates that 2-Ethenylphenol can potentially inhibit certain enzymes, which could be relevant in understanding and managing various diseases.

2-Ethenylphenol, also known as 2-vinylphenol, is an organic compound with the molecular formula and a molecular weight of approximately 120.15 g/mol. It features a phenolic hydroxyl group () attached to a vinyl group () at the ortho position of the benzene ring. This compound is classified under the category of styrenes, which are characterized by their ethenylbenzene structure .

2-Ethenylphenol is recognized for its potential applications in various fields, including materials science and organic synthesis, due to its reactive double bond and functional hydroxyl group.

The mechanism of action of 2-ethenylphenol is not well-documented in scientific research.

Potential Areas of Exploration:

- Interaction with taste receptors: As a component of cinnamon, it might contribute to the flavor profile through interaction with taste receptors [].

- Antimicrobial properties: Some studies suggest that related phenolic compounds might have antimicrobial activity, but this hasn't been specifically investigated for 2-ethenylphenol.

- Dehydration: Under acidic conditions, it can be dehydrated to form 1-phenylpropene, an alkene, by removing water from the hydroxyl group and an adjacent hydrogen atom .

- Oxidation: The compound can be oxidized to form quinones or other phenolic derivatives. The oxidation typically involves the conversion of the hydroxyl group to a carbonyl group, which can further participate in polymerization reactions .

- Polymerization: Due to the presence of the vinyl group, 2-ethenylphenol readily undergoes polymerization reactions, leading to the formation of poly(2-vinylphenol), which has useful properties in coatings and adhesives.

Several methods have been developed for synthesizing 2-ethenylphenol:

- Direct Vinylation: One common method involves the vinylation of phenol using acetylene or ethylene in the presence of a catalyst such as copper or palladium. This method allows for the introduction of the vinyl group at the ortho position relative to the hydroxyl group.

- Alkylation Reactions: Another approach includes alkylating phenol with allyl bromide or other allylic halides under basic conditions to yield 2-ethenylphenol.

- Dehydration of 2-Allylphenol: This method involves dehydrating 2-allylphenol under acidic conditions to generate 2-ethenylphenol directly.

2-Ethenylphenol finds utility in various applications:

- Polymer Production: It serves as a monomer in producing polymers such as poly(2-vinylphenol), which is utilized in coatings, adhesives, and as a photoresist material in lithography.

- Chemical Intermediates: The compound is used as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive functional groups.

- Fragrance Industry: Although not primarily used for fragrance due to safety concerns, it is sometimes included in formulations for its aromatic properties .

Interaction studies involving 2-ethenylphenol focus on its reactivity with other compounds and its biological effects. For instance:

- Reactivity with Nucleophiles: The vinyl group can react with nucleophiles in substitution reactions, leading to various derivatives.

- Biological Interactions: Investigations into its allergenic potential have shown that exposure can lead to sensitization and respiratory issues, necessitating further studies on its safety profile in consumer products .

Several compounds share structural similarities with 2-ethenylphenol. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethenylphenol | Contains both vinyl and hydroxyl groups; reactive | |

| 4-Ethenylphenol | Vinyl group at para position; less sterically hindered than ortho variant | |

| Styrene | Lacks hydroxyl group; primarily used in polymer production | |

| 2-Allylphenol | Contains an allyl group; used as a precursor to other compounds | |

| 2-Ethynylphenol | Contains an ethynyl group instead of vinyl; different reactivity profile |

The uniqueness of 2-ethenylphenol lies in its combination of both vinyl and hydroxyl functionalities, allowing it to participate in diverse

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard